N-Dodecane-D26

Overview

Description

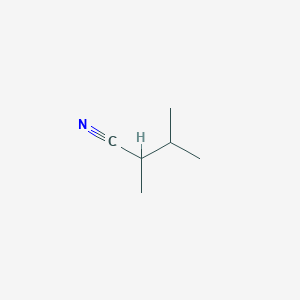

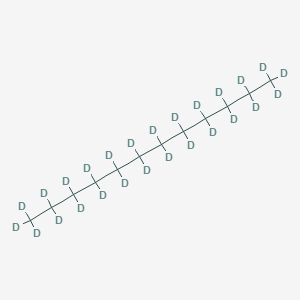

N-Dodecane-D26, also known as Dodecane-d26, is a labeled analogue of Dodecane . It has a molecular formula of C12D26 and an average mass of 196.495 Da . It is used for research and development purposes .

Synthesis Analysis

N-Dodecane-D26 is commercially available and can be purchased from various chemical suppliers . The synthesis process is not typically disclosed by the manufacturers.

Molecular Structure Analysis

The molecular structure of N-Dodecane-D26 is represented by the linear formula CD3(CD2)10CD3 . The molecule consists of a chain of 12 carbon atoms, with each carbon atom (except the terminal ones) bonded to two hydrogen atoms .

Chemical Reactions Analysis

N-Dodecane-D26, like its unlabeled counterpart Dodecane, undergoes combustion reactions. The combustion reaction of Dodecane is as follows: C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(g) . A detailed chemical kinetic model of N-Dodecane combustion has been developed, which includes both low- and high-temperature fuel decomposition pathways .

Physical And Chemical Properties Analysis

N-Dodecane-D26 has a density of 0.8±0.1 g/cm3, a boiling point of 216.1±3.0 °C at 760 mmHg, and a flash point of 71.1±0.0 °C . It has a molar refractivity of 57.6±0.3 cm3, and its molar volume is 226.6±3.0 cm3 .

Scientific Research Applications

Stable Isotope Labeled (SIL) Lipids

“N-Dodecane-D26” is a product in the category of Stable Isotope Labeled (SIL) Lipids . SIL lipids are used in a variety of research applications, including lipidomics, metabolomics, and disease research. They provide a means of accurately quantifying lipid species within samples and are essential for understanding lipid function and metabolism.

Environmental Analysis

“N-Dodecane-D26” can be used in environmental analysis . It can serve as a reference standard for the identification and quantification of dodecane in environmental samples. This can be particularly useful in monitoring the presence of hydrocarbons in the environment, which can indicate pollution from sources such as oil spills or industrial waste.

Synthetic Intermediates

“N-Dodecane-D26” can be used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other chemicals. In this case, “N-Dodecane-D26” could be used in the synthesis of other deuterated compounds, which have a wide range of applications in fields such as pharmaceuticals, materials science, and chemical research.

Fuel Research

“N-Dodecane-D26” is a major component in some jet fuels and kerosene . Therefore, it can be used in fuel research to study combustion processes, fuel efficiency, and emissions. This can help in the development of cleaner and more efficient fuels.

Nuclear Reprocessing

“N-Dodecane-D26” is used as a diluent for tributyl phosphate in reprocessing plants . In nuclear reprocessing, it is used to separate valuable elements from spent nuclear fuel. The use of “N-Dodecane-D26” can help improve the efficiency and safety of these processes.

Chromatography and Mass Spectrometry

“N-Dodecane-D26” can be used in chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for the separation, identification, and quantification of components in a mixture. The use of “N-Dodecane-D26” can enhance the accuracy and reliability of these analyses.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-Dodecane-D26 is a deuterated form of Dodecane . Dodecane is a major component in some jet fuels and kerosene, and also is used as a diluent for tributyl phosphate in reprocessing plants . .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

The deuteration of molecules can potentially affect their pharmacokinetic profiles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Dodecane-D26. For instance, storage conditions can affect the stability of the compound . .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-DWXHPOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583947 | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dodecane-D26 | |

CAS RN |

16416-30-1 | |

| Record name | Dodecane-d26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

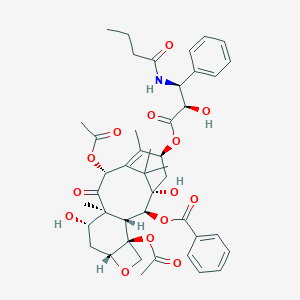

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)